molecular formula C11H10F2N2O3 B2408983 2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1788589-67-2

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2408983
CAS No.: 1788589-67-2
M. Wt: 256.209
InChI Key: SFOWEKWOQNVBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring.

    Attachment of the Acetic Acid Moiety: The imidazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can enhance the compound’s stability and bioavailability, while the acetic acid moiety may facilitate its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Similar in structure but lacks the imidazolidinone ring.

    3,4-Difluorophenylacetic acid: Similar in structure but lacks the imidazolidinone ring.

    3-Fluorophenylacetic acid: Contains only one fluorine atom and lacks the imidazolidinone ring.

Uniqueness

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the difluorophenyl group and the imidazolidinone ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-8-2-1-7(5-9(8)13)15-4-3-14(11(15)18)6-10(16)17/h1-2,5H,3-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOWEKWOQNVBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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